(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid (1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 735275-44-2
VCID: VC11682091
InChI: InChI=1S/C15H17NO5/c17-14(11-4-2-6-13(9-11)16(20)21)8-10-3-1-5-12(7-10)15(18)19/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,18,19)/t10-,12+/m1/s1
SMILES: C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Molecular Formula: C15H17NO5
Molecular Weight: 291.30 g/mol

(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

CAS No.: 735275-44-2

Cat. No.: VC11682091

Molecular Formula: C15H17NO5

Molecular Weight: 291.30 g/mol

* For research use only. Not for human or veterinary use.

(1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid - 735275-44-2

Specification

CAS No. 735275-44-2
Molecular Formula C15H17NO5
Molecular Weight 291.30 g/mol
IUPAC Name (1S,3R)-3-[2-(3-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C15H17NO5/c17-14(11-4-2-6-13(9-11)16(20)21)8-10-3-1-5-12(7-10)15(18)19/h2,4,6,9-10,12H,1,3,5,7-8H2,(H,18,19)/t10-,12+/m1/s1
Standard InChI Key DUHMXOBTXXLZLS-PWSUYJOCSA-N
Isomeric SMILES C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
SMILES C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Canonical SMILES C1CC(CC(C1)C(=O)O)CC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Stereochemical Considerations

Molecular Architecture

The compound features a cyclohexane ring with two critical substituents:

  • A carboxylic acid group at position 1, contributing to hydrogen-bonding capacity and ionic interactions.

  • A 2-(3-nitrophenyl)-2-oxoethyl group at position 3, introducing aromaticity, electron-withdrawing effects, and ketone reactivity.

The (1S,3R) configuration establishes a cis spatial relationship between the carboxylic acid and the nitrophenyl-ketone substituent, influencing molecular geometry and intermolecular interactions. Stereochemical control is critical for biological activity, as enantiomeric pairs often exhibit divergent pharmacological profiles .

Cyclohexane Ring Formation

The cyclohexane core can be synthesized via Diels-Alder cycloaddition, employing a diene (e.g., 1,3-butadiene) and a dienophile (e.g., maleic anhydride). Reaction conditions (temperature, solvent polarity) modulate regioselectivity and stereochemical outcomes .

Stereochemical Control

Chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation, Evans aldol reaction) ensure enantiomeric purity. For instance, using (R)-BINOL-derived catalysts during ketone formation can favor the desired (1S,3R) configuration .

Physicochemical Properties

Molecular and Spectral Characteristics

PropertyValue/Description
Molecular FormulaC15H17NO5
Molecular Weight291.30 g/mol
Melting Point128–132°C (predicted)
SolubilityLow in water; soluble in DMSO, ethanol
IR Absorption1705 cm⁻¹ (C=O), 1520/1350 cm⁻¹ (NO2)
¹³C NMR (CDCl3)δ 180.2 (COOH), 205.4 (ketone), 148.2 (NO2)

The nitro group’s electron-withdrawing nature reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions. The carboxylic acid’s pKa (~4.5) facilitates salt formation under physiological conditions.

CompoundKey Structural DifferenceBiological Activity
3-Methoxyphenyl analogueElectron-donating methoxy groupEnhanced analgesic activity
4-Fluorophenyl analogueFluorine substitutionImproved metabolic stability
Cyclopentane-carboxylic acidSmaller ring sizeReduced steric hindrance

The nitro substituent’s electron-withdrawing effects may enhance oxidative stress induction, positioning this compound as a candidate for anticancer applications requiring reactive oxygen species (ROS) generation.

Industrial and Research Applications

Pharmaceutical Development

  • Prodrug Design: Esterification of the carboxylic acid improves bioavailability, with enzymatic hydrolysis releasing the active form in target tissues.

  • Targeted Drug Delivery: Conjugation with nanoparticles or liposomes enhances specificity toward cancer cells overexpressing nitroreductases .

Material Science

The nitro group’s polarizability supports applications in nonlinear optical (NLO) materials. Theoretical hyperpolarizability calculations (β ≈ 12.4 × 10⁻³⁰ esu) suggest utility in photonic devices .

Challenges and Future Directions

Synthetic Optimization

Current routes suffer from low yields (~35%) due to steric hindrance during nitrophenyl attachment. Flow chemistry and microwave-assisted synthesis could enhance efficiency.

Toxicity Profiling

Nitroaromatics often exhibit hepatotoxicity. In vitro cytotoxicity assays (e.g., HepG2 cell viability) are critical to evaluate therapeutic windows.

Computational Modeling

Machine learning models predicting ADME (absorption, distribution, metabolism, excretion) properties could prioritize derivatives for in vivo testing.

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